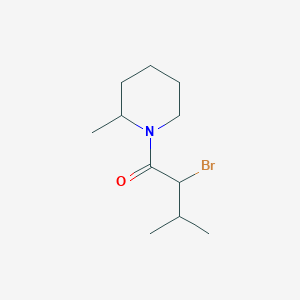
2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
“2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one” is a chemical compound with the molecular formula C11H20BrNO. It has a molecular weight of 262.19 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one” consists of a butanone backbone with a bromine atom attached to the second carbon, a methyl group attached to the third carbon, and a 2-methylpiperidin-1-yl group attached to the first carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one” include a predicted boiling point of 315.1±25.0 °C and a predicted density of 1.291±0.06 g/cm3 . The compound’s pKa is predicted to be -0.93±0.20 .科研应用
Branched Chain Aldehydes in Food Flavors
Research on branched aldehydes, including compounds similar to 2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one, has shown their significance in flavor compounds of many food products. These compounds are derived from amino acids and play a crucial role in the flavor profile of both fermented and non-fermented food products. Understanding the metabolic pathways for the formation and degradation of these aldehydes is key to controlling their levels in food, thus enhancing food quality and consumer satisfaction (Smit, Engels, & Smit, 2009).
Downstream Processing in Bioproduction
In the realm of biotechnology, the separation and purification of biologically produced chemicals like 1,3-propanediol and 2,3-butanediol, which share processing similarities with the compound , are crucial. These processes account for a significant portion of production costs. Innovations in downstream processing could reduce these costs and enhance the efficiency and sustainability of bioproduction systems. This research underscores the importance of developing more efficient separation technologies, which could also apply to chemicals structurally related to 2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one (Xiu & Zeng, 2008).
Bromoform's Atmospheric Chemistry
The study of bromoform, a compound chemically related to the subject compound, has revealed its significant role in atmospheric chemistry, particularly as a source of organic bromine. This research highlights the complexity of bromoform's environmental impact, including its contributions to ozone layer depletion and climate change. Understanding these mechanisms is crucial for developing strategies to mitigate the environmental impact of bromine-containing compounds (Quack & Wallace, 2003).
Sulforaphane's Biological Effects
Research on sulforaphane, a compound with a different functional group but relevant due to its biological activity, has demonstrated a wide range of health benefits. This includes antioxidant, antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. Studies like these indicate the potential health benefits of various organic compounds, including those structurally related to 2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one, and underscore the importance of chemical research in enhancing human health (Kim & Park, 2016).
Ethylene Dimerization and Alphabutol Technology
In chemical manufacturing, processes like ethylene dimerization, relevant to the production of compounds similar to the subject chemical, are crucial. Research into optimizing these processes, such as the Alphabutol technology for Butene-1 production, highlights the importance of innovation in chemical engineering. This not only improves the efficiency and sustainability of chemical production but also contributes to the development of new materials and chemicals (Alenezi, Manan, & Zaidel, 2019).
性质
IUPAC Name |
2-bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO/c1-8(2)10(12)11(14)13-7-5-4-6-9(13)3/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZUPJNTPXMFNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

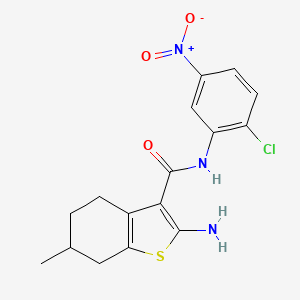
![N-phenyl-3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-1-carboxamide](/img/structure/B2602281.png)
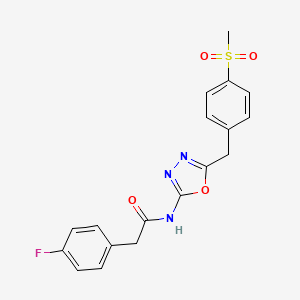
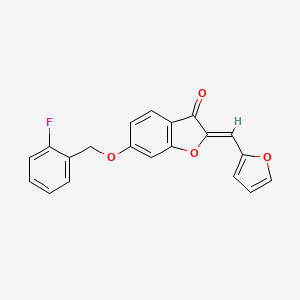
![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2602284.png)
![Tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate](/img/structure/B2602285.png)
![2-Fluoro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B2602289.png)
![3-(2-ethoxyethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine](/img/structure/B2602291.png)
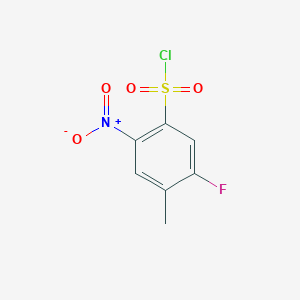
![2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2602297.png)
![3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2602299.png)
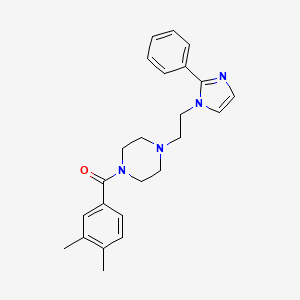
![ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2602302.png)
![N-(2,3-dimethylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2602303.png)